molecular formula C23H19ClN10O2 B12631917 C23H19ClN10O2

C23H19ClN10O2

Cat. No.: B12631917
M. Wt: 502.9 g/mol
InChI Key: ZMHIJYGZMUGNES-RPPGKUMJSA-N
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Description

The compound with the molecular formula C23H19ClN10O2 is a complex organic molecule that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of aromatic rings, nitrogen atoms, and a chlorine atom. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H19ClN10O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, reduction, and cyclization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts like palladium or copper to facilitate the formation of carbon-nitrogen bonds.

    Final Assembly: The final step involves the assembly of the compound through condensation reactions, where the intermediate compounds are combined under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized versions of the laboratory synthesis methods. This often involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed, allowing for precise control over reaction conditions.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

C23H19ClN10O2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

C23H19ClN10O2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C23H19ClN10O2 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C23H19ClN10O2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and .

    Uniqueness: The presence of specific functional groups and the overall molecular architecture of confer unique chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C23H19ClN10O2

Molecular Weight

502.9 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-5-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H19ClN10O2/c1-13-8-10-15(11-9-13)19-18(27-32-34(19)22-21(25)30-36-31-22)23(35)28-26-12-17-14(2)29-33(20(17)24)16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,25,30)(H,28,35)/b26-12+

InChI Key

ZMHIJYGZMUGNES-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(N(N=C4C)C5=CC=CC=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(N(N=C4C)C5=CC=CC=C5)Cl

Origin of Product

United States

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